molecular formula C24H25NO3S2 B5028027 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5028027
M. Wt: 439.6 g/mol
InChI Key: ZLNVGKCCNRAMDP-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as TZD, is a thiazolidinedione derivative compound that has been extensively studied for its potential therapeutic applications. TZD is a potent activator of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

Mechanism of Action

5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by activating PPAR-γ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-γ promotes insulin sensitivity, enhances glucose uptake by adipocytes, and reduces hepatic glucose production. In addition, 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of adipocytes, leading to a reduction in adipose tissue inflammation and insulin resistance.
Biochemical and Physiological Effects:
5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose and lipid levels, and reduced inflammation. In addition, 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to promote the differentiation of adipocytes, leading to an increase in adipose tissue mass and a reduction in insulin resistance.

Advantages and Limitations for Lab Experiments

5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments, including its potent activation of PPAR-γ, its ability to improve insulin sensitivity, and its anti-inflammatory properties. However, there are also several limitations to its use, including its potential to cause weight gain and fluid retention, and its potential to increase the risk of heart failure.

Future Directions

Future research on 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one should focus on its potential therapeutic applications in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and neurodegenerative disorders. In addition, further studies are needed to investigate the mechanisms underlying the anti-inflammatory and neuroprotective effects of 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. Finally, future research should also focus on developing new 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-(4-cyclohexylphenoxy) ethylamine with 2-formylbenzoic acid in the presence of thionyl chloride to form 2-(4-cyclohexylphenoxy) ethylidene-2,3-dihydro-1H-inden-1-one. The subsequent reaction of this compound with thiosemicarbazide in the presence of acetic acid yields 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and neurodegenerative disorders. 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to improve insulin sensitivity, reduce blood glucose levels, and lower lipid levels in animal models of diabetes. In addition, 5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

(5Z)-5-[[2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-19-8-4-5-9-21(19)28-15-14-27-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h4-5,8-13,16-17H,1-3,6-7,14-15H2,(H,25,26,29)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNVGKCCNRAMDP-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3/C=C\4/C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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